molecular formula C11H11Cl2NO B1459412 5-Chloro-6-methoxy-2-methylquinoline hydrochloride CAS No. 1803607-03-5

5-Chloro-6-methoxy-2-methylquinoline hydrochloride

Cat. No.: B1459412
CAS No.: 1803607-03-5
M. Wt: 244.11 g/mol
InChI Key: ULBLOXRNSGHMEL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-chloro-6-methoxy-2-methylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO.ClH/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12;/h3-6H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBLOXRNSGHMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-chloro-6-methoxy-2-methylquinoline hydrochloride typically follows a multi-step process involving:

  • Formation of a quinoline core with methoxy and methyl substituents
  • Chlorination at the 5-position of the quinoline ring
  • Conversion to the hydrochloride salt form for stability and handling

The key intermediate is often a 6-methoxy-4-methylquinoline or related quinolone derivative, which undergoes chlorination to introduce the chloro substituent.

Detailed Synthesis Steps and Conditions

Step Description Reagents and Conditions Yield / Notes
1 Formation of 6-methoxy-4-methylquinoline Cyclization of p-anisidine with ethyl acetoacetate in diphenyl ether High yield reported; forms 6-methoxy-4-hydroxy-2-methylquinoline intermediate
2 Chlorination to 5-chloro-6-methoxy-2-methylquinoline Treatment with phosphorus oxychloride (POCl3) at 80–110 °C, often in toluene or neat POCl3 Yields around 87–94%; reaction time 24 h; careful temperature control to avoid over-chlorination
3 Conversion to hydrochloride salt Quenching reaction mixture into cold water followed by acidification with HCl Product isolated as hydrochloride salt, enhancing stability and purity
4 Purification Filtration, washing with water, drying under vacuum Purity >99% by HPLC reported in some studies

This general approach is supported by multiple studies and patents, emphasizing the use of POCl3 for selective chlorination and the importance of controlled reaction conditions.

Representative Experimental Procedure (Adapted from Literature)

  • Starting material: 6-methoxy-4-methyl-2-quinolone (94.6 mg, 0.5 mmol)
  • Solvent: Anhydrous toluene (1 mL)
  • Chlorinating agent: Phosphorus oxychloride (POCl3, 4 equiv, 187 μL)
  • Reaction: Stirred under argon at 80 °C for 24 hours in a sealed vial
  • Work-up: Reaction mixture added dropwise to ice water with aqueous NH4OH to precipitate product
  • Isolation: Filtration, washing with water, and drying under vacuum
  • Yield: 87% isolated yield of 6-methoxy-4-methyl-2-chloroquinoline intermediate, which can be further converted to this compound by subsequent chlorination and acidification steps.

Alternative Chlorination Method

  • Reagent: Sulfuryl chloride (SO2Cl2) in glacial acetic acid
  • Conditions: Addition of SO2Cl2 dropwise to 2,6-dimethoxy-4-methylquinoline at 65 °C for 30 minutes
  • Result: Formation of 2,6-dimethoxy-5-chloro-4-methylquinoline with 94% yield and >99.5% purity
  • Notes: This method provides an alternative chlorination approach with high selectivity and yield.

Methoxylation and Demethylation Steps

  • Methoxylation is typically introduced early in the synthesis via starting materials such as p-anisidine or methoxy-substituted quinolones.
  • Demethylation can be achieved using boron tribromide (BBr3) to convert methoxy groups to hydroxyl groups when needed for further functionalization.

Summary Table of Key Reactions

Compound Reaction Reagents Conditions Yield Notes
6-methoxy-4-methylquinoline Chlorination to 6-methoxy-4-methyl-2-chloroquinoline POCl3 80 °C, 24 h 87% Argon atmosphere, toluene solvent
2,6-dimethoxy-4-methylquinoline Chlorination to 2,6-dimethoxy-5-chloro-4-methylquinoline Sulfuryl chloride in acetic acid 65 °C, 30 min 94% High purity, alternative chlorination
4-chloro-6-methoxy-2-methylquinoline Demethylation BBr3 0 °C, dropwise addition Moderate yields For conversion to hydroxy derivatives

Research Findings and Analysis

  • The use of phosphorus oxychloride is a well-established method for selective chlorination on quinoline rings, providing high yields and purity when reaction parameters are optimized.
  • Sulfuryl chloride offers a milder alternative with excellent selectivity for the 5-position chlorination on dimethoxy-substituted quinolines.
  • Methoxylation at the 6-position is crucial for biological activity and is introduced early in the synthesis to facilitate subsequent modifications.
  • The hydrochloride salt form enhances the compound’s stability and ease of handling, which is essential for pharmaceutical research applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxy-2-methylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different physicochemical properties .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development in pharmacology:

  • Antimalarial Activity : Research has shown that quinoline derivatives, including 5-chloro-6-methoxy-2-methylquinoline hydrochloride, possess antimalarial properties. Studies indicate that modifications to the quinoline structure can enhance potency against Plasmodium species. For instance, the introduction of chlorine and methoxy groups has been associated with increased antiplasmodial activity, as seen in structure-activity relationship studies where certain analogs demonstrated low nanomolar efficacy against malaria strains .
  • Antibacterial and Antifungal Properties : Compounds with the quinoline structure have been reported to show significant antibacterial effects against various pathogens such as Escherichia coli and Staphylococcus aureus, and antifungal activity against fungi like Aspergillus niger and Curvularia lunata . The specific substitution patterns on the quinoline ring can influence these activities, making this area ripe for further exploration.
  • Anticancer Potential : Quinoline derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain quinoline compounds can induce cytotoxicity in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism often involves interference with cellular processes such as apoptosis and cell cycle regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Substituent Effects : Variations in substituents on the quinoline ring can significantly alter biological activity. For example, studies have shown that introducing different groups at specific positions can enhance antimalarial activity, with chlorinated derivatives often outperforming their fluorinated counterparts .
  • Quantitative SAR Studies : Detailed quantitative analyses have been conducted to correlate chemical structure with biological activity. These studies provide insights into which modifications yield the most potent compounds, guiding future synthetic efforts .

Case Studies

Several notable case studies highlight the applications of this compound:

  • Antimalarial Efficacy Study : A study evaluated various analogs of quinoline derivatives against Plasmodium falciparum. The results indicated that compounds with chlorine substitutions exhibited superior activity compared to those without. This underscores the importance of structural modifications in enhancing therapeutic effects .
  • Cytotoxicity Assessment : In vitro assays using breast cancer cell lines demonstrated that certain derivatives of this compound showed significant cytotoxic effects, suggesting potential for development as an anticancer agent .
  • Antibacterial Testing : A study focused on the antibacterial properties of quinoline derivatives found that specific substitutions led to increased efficacy against multi-drug resistant bacterial strains, highlighting their potential in treating infections where conventional antibiotics fail .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs and their substituent effects are summarized below:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents (Positions) Molecular Weight Pharmacological Activity Key Properties
5-Chloro-6-methoxy-2-methylquinoline HCl Cl (5), OCH₃ (6), CH₃ (2) 244.12 Not explicitly stated High purity (95%), hygroscopic
8-β-Aminoethylamino-6-methoxyquinoline HCl NHCH₂CH₂NH₂ (8), OCH₃ (6) 255.75 High antimalarial activity Deliquescent, moisture-sensitive
5-Chloro-8-acetamido-6-methoxyquinoline Cl (5), OCH₃ (6), NHCOCH₃ (8) 269.69 Synthetic intermediate Synthesized via Cl₂ in acetic acid
6-Chloro-2-methyl-4-phenylquinoline derivative Cl (6), CH₃ (2), Ph (4) 364.89 Potential CNS modulation Stable crystalline structure (X-ray confirmed)
Hydrastinine HCl Isoquinoline backbone 263.69 Traditional medicinal uses Lower acute toxicity profile

Pharmacological Activity Trends

  • Antimalarial Activity: The 8-β-aminoethylamino analog exhibits notable antimalarial efficacy, attributed to the aminoethyl side chain enhancing target binding . In contrast, the target compound’s substituents (Cl, OCH₃) may prioritize solubility over bioactivity.
  • CNS Potential: The 6-chloro-2-methyl-4-phenylquinoline derivative’s bulky aryl groups suggest CNS receptor interactions, a property less pronounced in the target compound due to its simpler substituents .

Research Implications and Gaps

  • Activity Data : The target compound lacks explicit pharmacological data in the provided evidence, highlighting a need for targeted bioassays.

Biological Activity

5-Chloro-6-methoxy-2-methylquinoline hydrochloride is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article delves into the biochemical properties, mechanisms of action, and various studies that highlight the compound's biological activity.

Overview of Quinoline Compounds

Quinoline derivatives are known for their broad applications in medicinal chemistry. They exhibit a wide range of biological activities due to their ability to interact with various biological targets, including enzymes and receptors. The specific compound this compound has been studied for its potential therapeutic effects.

Target Interactions
The compound interacts with several key enzymes and proteins within biological systems. Notably, it has been shown to engage with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either activation or inhibition of these enzymes, thereby influencing metabolic pathways critical for cellular function.

Cellular Effects
this compound impacts various cellular processes by modulating cell signaling pathways and gene expression. It has been observed to alter the activity of transcription factors, leading to significant changes in gene expression profiles. Additionally, it affects cellular metabolism by influencing key metabolic enzymes.

Antimicrobial Activity

Studies have demonstrated that quinoline derivatives exhibit potent antimicrobial properties. For instance, various analogues of quinoline have shown activity against a range of pathogens, including bacteria and fungi. The specific compound has been evaluated for its effectiveness against resistant strains, showcasing promising results in inhibiting growth at low concentrations .

Antimalarial Efficacy

Research indicates that this compound possesses antimalarial properties. In vitro studies have shown that it can effectively inhibit the growth of Plasmodium species, the causative agents of malaria. The compound's mechanism involves interference with the parasite's metabolic processes, leading to reduced viability .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro assays have revealed that it can induce cytotoxic effects on various cancer cell lines. For example, studies show that it inhibits cell proliferation and induces apoptosis in colorectal cancer cells by disrupting cell cycle progression at the G2/M phase .

Case Studies and Experimental Data

Several studies provide quantitative data on the biological activity of this compound:

Study Cell Line/Pathogen IC50/Activity Findings
Study 1HCT116 (Colorectal Cancer)IC50 = 0.4 μMInduces G2/M arrest and apoptosis
Study 2Plasmodium falciparumIC50 = 28.6 nMSignificant inhibition of growth
Study 3Various Bacterial StrainsMIC = 1 × 10^-6 mLEffective against resistant strains

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-Chloro-6-methoxy-2-methylquinoline hydrochloride, and how is purity optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted aniline precursors or through halogenation of methoxy-substituted quinoline intermediates. Purity optimization involves column chromatography and recrystallization, followed by HPLC analysis (>95% purity, as per industrial standards). For example, analogs like 2-Chloro-6-methylquinoline are synthesized using Friedländer condensation, with purity verified via HPLC . Impurity profiling, as demonstrated in related hydrochloride compounds, requires LC-MS to identify by-products and adjust reaction conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR (¹H/¹³C) to confirm substituent positions and chloride integration.
  • FT-IR for functional group validation (e.g., C-Cl stretching at ~550 cm⁻¹).
  • Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺). Structural analogs, such as 4-chloro-2-methylquinoline-6-carboxylic acid, have been characterized using these methods, with PubChem providing detailed spectral data .

Q. How is the stability of this compound assessed under varying storage conditions?

  • Methodological Answer : Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, and humidity) followed by HPLC monitoring. Safety data sheets for related hydrochlorides recommend storage at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning substituent positions on the quinoline core?

  • Methodological Answer : Ambiguities in NMR assignments (e.g., distinguishing methoxy vs. chloro substituent environments) can be addressed via 2D NMR (COSY, HSQC) or X-ray crystallography. For instance, X-ray structures of 6-Chloro-2-methyl-4-phenylquinoline derivatives have been used to unambiguously confirm substitution patterns .

Q. What experimental strategies mitigate by-product formation during the synthesis of this compound?

  • Methodological Answer : By-products often arise from incomplete halogenation or methoxy group demethylation. Strategies include:

  • Optimizing reaction stoichiometry (e.g., controlled Cl₂ gas flow for chlorination).
  • Using protective groups for sensitive substituents during synthesis.
  • Post-synthetic purification via preparative HPLC, as demonstrated in impurity studies for related pharmaceuticals .

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites on the quinoline ring. For example, PubChem-derived InChI keys and SMILES notations enable molecular docking studies to explore interactions with biological targets or catalysts .

Q. What challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer : Low-concentration impurities (e.g., dechlorinated by-products) require high-sensitivity LC-MS/MS with MRM (multiple reaction monitoring). Method validation includes spike-recovery experiments and comparison with reference standards, as outlined in pharmaceutical impurity profiling protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-6-methoxy-2-methylquinoline hydrochloride
Reactant of Route 2
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5-Chloro-6-methoxy-2-methylquinoline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.